![molecular formula C7H14ClN B2805688 6-Bicyclo[3.1.0]hexanylmethanamine;hydrochloride CAS No. 2309460-25-9](/img/structure/B2805688.png)
6-Bicyclo[3.1.0]hexanylmethanamine;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“6-Bicyclo[3.1.0]hexanylmethanamine;hydrochloride” is a chemical compound with the CAS Number: 2309460-25-9 . It has a molecular weight of 147.65 . The compound is stored at room temperature and is available in powder form .
Synthesis Analysis
The synthesis of similar structures like 6,6-Dimethyl-3-azabicyclo[3.1.0]hexane (6,6-DMABH), which is a crucial component in several antiviral medications, has been reported . An innovative approach that utilizes intramolecular cyclopropanation of alpha-diazoacetates via Ru (II) catalysis and the Gabriel synthesis has been developed for more efficient synthesis of 6,6-DMABH . Another method involves a (3 + 2) annulation of cyclopropenes with cyclopropylanilines .
Molecular Structure Analysis
The IUPAC name of the compound is “bicyclo[3.1.0]hexan-6-ylmethanamine hydrochloride” and its InChI Code is "1S/C7H13N.ClH/c8-4-7-5-2-1-3-6(5)7;/h5-7H,1-4,8H2;1H" .
Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not found, the synthesis of similar structures involves reactions like intramolecular cyclopropanation of alpha-diazoacetates and a (3 + 2) annulation of cyclopropenes with cyclopropylanilines .
Physical and Chemical Properties Analysis
The compound is a powder that is stored at room temperature . It has a molecular weight of 147.65 .
Aplicaciones Científicas De Investigación
Conformational Studies and Biological Activities
Bicyclo[3.1.0]hexane core structures, including those with nitrogen atoms, are significant in the study of small molecules with diverse biological activities. They serve as conformationally locked analogs of nucleoside building blocks and play a role in the synthesis of natural compounds, bioactive compounds, novel materials, and catalysts. Methanoproline, a natural inhibitor of proline metabolism, and 3-azabicyclo[3.1.0]hex-6-ylamine, a constituent of the antibiotic trovafloxacin, are key examples of the application of these structures. These compounds have led to the design of hybrid structures as conformationally locked basic amino acid analogs and have resulted in potent metabotropic glutamate receptor antagonists or agonists (Jimeno et al., 2011).
Synthesis Techniques
The synthesis of enantiomerically pure bicyclo[3.1.0]hexanes from D-ribose, achieved by intramolecular cyclopropanation using different methods, demonstrates the compound's utility in creating highly functionalized and optically pure structures (Gallos et al., 1994).
Chemical Reactions and Catalysis
A trichlorinated bicyclo[3.1.0]hexane core-based transfer hydrochlorination reagent has been developed, highlighting the compound's role in transfer hydrochlorination reactions and Lewis acid catalysis (Weidkamp & Oestreich, 2021).
Application in Asymmetric Synthesis
The compound is used in the efficient and stereoselective synthesis of bicyclo[3.1.0]hexan-2-ols and bicyclo[4.1.0]heptan-2-ols, demonstrating its application in asymmetric synthesis. This method is also useful for synthesizing substituted bicyclic cyclopropanes (Hodgson et al., 2007).
Advanced Organic Syntheses
The compound is involved in the synthesis of complex structures like methyl substituted bicyclo[3.2.0]hept-3-en-6-ones and tetrahydro-2H-cyclopenta[b]furan-2-ones, showcasing its utility in advanced organic synthesis processes (Marotta et al., 1994).
Structural Studies and Intermediate Applications
The structure of a bicyclic cyclopropane carboxylic acid lactone derived from this compound has been presented, emphasizing its role in pyrethroid-type intermediate applications and its unique structural characteristics (Böcskei et al., 1998).
Development of Antiherpetic Agents
Bicyclo[3.1.0]hexanyl purine nucleoside analogs synthesized from this compound are being investigated as potential antiherpetic agents, highlighting its importance in medicinal chemistry (Kim et al., 2008).
Safety and Hazards
Propiedades
IUPAC Name |
6-bicyclo[3.1.0]hexanylmethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N.ClH/c8-4-7-5-2-1-3-6(5)7;/h5-7H,1-4,8H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTGAHIYUHICNQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C1)C2CN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-{4-[(E)-2-(1,3-benzoxazol-2-yl)ethenyl]phenyl}acetamide](/img/structure/B2805605.png)
![N-(4-methoxybenzyl)-2-[1-(2-methylbenzyl)-7-oxo-1,7-dihydro-6H-pyrrolo[2,3-c]pyridin-6-yl]acetamide](/img/structure/B2805608.png)
![N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-3-(trifluoromethyl)benzamide](/img/structure/B2805610.png)
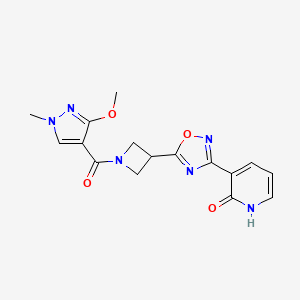
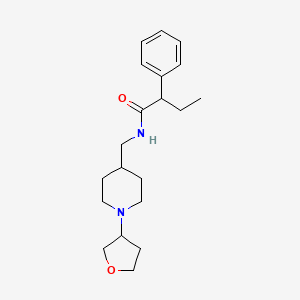
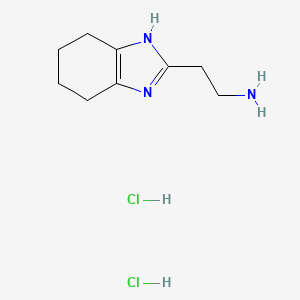
![N-(1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2805616.png)
![1-(2-Oxa-3-azabicyclo[2.2.2]oct-5-en-3-yl)propan-1-one](/img/structure/B2805617.png)
![2-[4-(4-Piperidinyl)-1-piperazinyl]ethanol trihydrochloride](/img/no-structure.png)
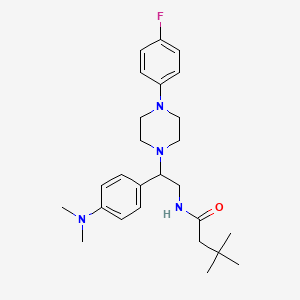
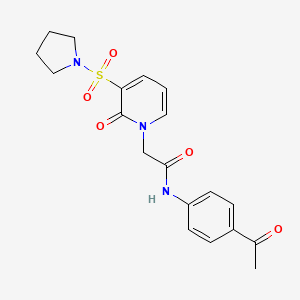
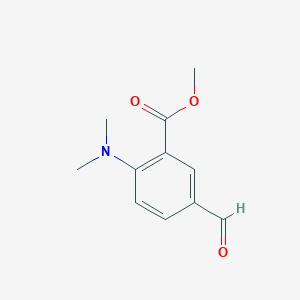
![N-(4H-thiochromeno[4,3-d]thiazol-2-yl)benzofuran-2-carboxamide](/img/structure/B2805627.png)

